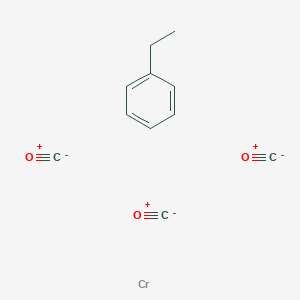

Carbon monoxide;chromium;ethylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Carbon monoxide, chromium, and ethylbenzene are three chemicals that have been extensively studied in the scientific community due to their potential impact on human health and the environment. Carbon monoxide is a colorless, odorless gas that is produced by the incomplete combustion of fossil fuels. Chromium is a metal that is commonly used in industrial processes and can be found in the environment as a result of human activity. Ethylbenzene is a colorless liquid that is used in the production of plastics and synthetic rubber. In

Métodos De Síntesis

Carbon monoxide can be synthesized through the incomplete combustion of fossil fuels, such as gasoline, coal, and natural gas. It can also be produced through the thermal decomposition of carbon-based materials, such as wood and charcoal. Chromium is typically synthesized through the reduction of chromite ore with carbon or aluminum. Ethylbenzene is commonly produced through the alkylation of benzene with ethylene.

Aplicaciones Científicas De Investigación

Carbon monoxide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-apoptotic effects in various disease models, including ischemia-reperfusion injury, sepsis, and organ transplantation. Chromium has been studied for its potential carcinogenic effects, as well as its role in glucose metabolism and insulin signaling. Ethylbenzene has been studied for its potential neurotoxic effects, as well as its role in the production of plastics and synthetic rubber.

Mecanismo De Acción

Carbon monoxide exerts its effects through the binding of heme-containing proteins, such as hemoglobin and cytochrome c oxidase. It can also activate various signaling pathways, such as the mitogen-activated protein kinase pathway and the nuclear factor-kappa B pathway. Chromium exerts its effects through the binding of DNA and proteins, which can lead to DNA damage and altered gene expression. Ethylbenzene exerts its effects through the activation of various receptors, such as the GABA-A receptor and the NMDA receptor.

Efectos Bioquímicos Y Fisiológicos

Carbon monoxide has been shown to have anti-inflammatory and anti-apoptotic effects, as well as vasodilatory effects and the ability to modulate immune responses. Chromium has been shown to have carcinogenic effects, as well as effects on glucose metabolism and insulin signaling. Ethylbenzene has been shown to have neurotoxic effects, as well as effects on liver function and metabolism.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of studying these chemicals in the lab is the ability to control the dosage and exposure levels. However, there are also limitations to lab experiments, such as the inability to replicate real-world exposure scenarios and the potential for confounding variables.

Direcciones Futuras

There are many potential future directions for research on these chemicals. For carbon monoxide, further research could focus on its potential therapeutic applications, as well as its effects on the immune system and inflammation. For chromium, further research could focus on its potential carcinogenic effects, as well as its effects on glucose metabolism and insulin signaling. For ethylbenzene, further research could focus on its potential neurotoxic effects, as well as its effects on liver function and metabolism.

Conclusion

Carbon monoxide, chromium, and ethylbenzene are three chemicals that have been extensively studied in the scientific community. They each have unique synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are many potential future directions for research on these chemicals, which could lead to a better understanding of their impact on human health and the environment.

Propiedades

Número CAS |

12203-31-5 |

|---|---|

Nombre del producto |

Carbon monoxide;chromium;ethylbenzene |

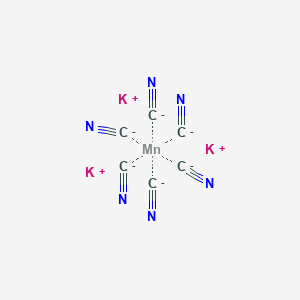

Fórmula molecular |

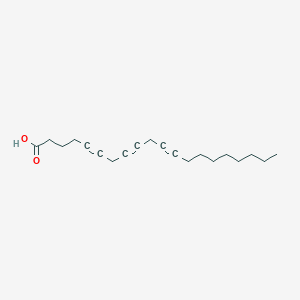

C11H10CrO3 |

Peso molecular |

242.19 g/mol |

Nombre IUPAC |

carbon monoxide;chromium;ethylbenzene |

InChI |

InChI=1S/C8H10.3CO.Cr/c1-2-8-6-4-3-5-7-8;3*1-2;/h3-7H,2H2,1H3;;;; |

Clave InChI |

LZQCDMDVQANJGI-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |

SMILES canónico |

CCC1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |

Pictogramas |

Irritant |

Sinónimos |

(ETHYLBENZENE)TRICARBONYLCHROMIUM(0) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate](/img/structure/B79983.png)